molecular formula C15H24 B008366 Cedr-8-ene CAS No. 469-61-4

Cedr-8-ene

Cat. No.: B008366
CAS No.: 469-61-4
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-YKURLNKLSA-N
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Description

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.

Scientific Research Applications

  • CEDR Compiler-integrated, Extensible DSSoC Runtime

    : This research focuses on architecture, system software, and application development, particularly in heterogeneous architectures. It explores productivity, resource management, and hardware configuration analysis (Mack et al., 2022).

  • CEC Applications in Various Fields

    : Capillary electrochromatography (CEC) has applications in biochemical, pharmaceutical studies, food and natural product analysis, industrial, environmental, and forensic analysis (Huo & Kok, 2008).

  • CEDR in Health Studies : CEDR (Comprehensive Epidemiologic Data Resource) is used in the Million Person Study of Low Dose Health Effects to study the health risks associated with chronic low-level exposure to ionizing radiation (Ellis et al., 2019).

  • CEDRS Coastal Engineering Data Retrieval System

    : This database provides wind and wave data for coastal engineering applications (McAneny, 1994).

  • CENS Embedded Networked Sensing Systems

    : Applications include ecology and habitat sensing, seismic sensing, contaminant flow monitoring, and marine microorganism detection (Hamilton, 2004).

  • Capillary Electrophoresis (CE) : Widely used for enantiomer separation, analysis of small molecules, pharmaceutical assay, determination of related substances, and physicochemical measurements in pharmaceutical analysis (Altria et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cedr-8-ene involves a series of reactions starting from a terpenoid precursor.", "Starting Materials": [ "Geranyl pyrophosphate", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Geranyl pyrophosphate is treated with sodium borohydride to give geraniol.", "Geraniol is dehydrated using hydrochloric acid to give beta-ionone.", "Beta-ionone is reduced using sodium borohydride to give beta-ionol.", "Beta-ionol is treated with methanol and sodium hydroxide to give beta-ionone methyl ether.", "Beta-ionone methyl ether is treated with acetic acid and sulfuric acid to give Cedr-8-ene." ] }

CAS No.

469-61-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-YKURLNKLSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

melting_point

262.5 °C

11028-42-5
469-61-4

physical_description

Solid

Pictograms

Flammable; Health Hazard; Environmental Hazard

Synonyms

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-; 3a-beta,7-beta,8a-alpha))-h; 3abeta,7beta,8aalpha)]-3alph; 7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How was cedr-8-ene identified and quantified in these studies?

A1: Both studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound within complex mixtures. This technique allows for the separation of individual compounds based on their physical and chemical properties, followed by identification through their unique mass spectra. In the study on lamb meat, researchers observed that the concentration of this compound was higher in both loin chops and leg roasts from lambs fed with juniper compared to the control group []. This suggests that dietary juniper, a known source of this compound, directly influences the compound's presence in the meat.

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